![molecular formula C10H11FO B13164946 2-[(2-Fluoro-5-methylphenyl)methyl]oxirane](/img/structure/B13164946.png)
2-[(2-Fluoro-5-methylphenyl)methyl]oxirane
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Overview
Description
2-[(2-Fluoro-5-methylphenyl)methyl]oxirane is an organic compound with the molecular formula C10H11FO It is a member of the oxirane family, which is characterized by a three-membered epoxide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluoro-5-methylphenyl)methyl]oxirane typically involves the reaction of 2-fluoro-5-methylbenzyl alcohol with an epoxidizing agent. Common epoxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluoro-5-methylphenyl)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the epoxide ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted products depending on the nucleophile used.
Scientific Research Applications
2-[(2-Fluoro-5-methylphenyl)methyl]oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(2-Fluoro-5-methylphenyl)methyl]oxirane involves the interaction of the epoxide ring with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity is the basis for its potential biological activity and applications in drug development .
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-Fluoro-2-methylphenyl)methyl]oxirane
- 2-[(2-Fluoro-5-methoxyphenyl)methyl]oxirane
- 2-[(2-Fluoro-5-chlorophenyl)methyl]oxirane
Uniqueness
2-[(2-Fluoro-5-methylphenyl)methyl]oxirane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. The methyl group also contributes to its unique steric and electronic characteristics, making it a valuable compound for various applications .
Biological Activity
2-[(2-Fluoro-5-methylphenyl)methyl]oxirane, a fluorinated epoxide compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique oxirane ring and a fluorinated aromatic substituent. The presence of the fluorine atom at the 2-position of the phenyl ring enhances its chemical reactivity and biological interactions. The oxirane ring is known for its electrophilic properties, allowing it to form covalent bonds with nucleophiles in biological systems, such as proteins and nucleic acids.
The mechanism of action for this compound involves:
- Covalent Bond Formation : The highly reactive oxirane ring can react with nucleophilic sites on biomolecules, leading to potential modifications that can alter their function.
- Target Interaction : The fluorinated aromatic substituent may enhance binding affinity to specific molecular targets, potentially modulating various biological pathways.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Activity
Studies have suggested that this compound may possess antimicrobial properties. The ability of the oxirane ring to interact with bacterial cell components could contribute to its efficacy against various pathogens.
Anticancer Properties
Preliminary investigations into the anticancer potential of this compound have shown encouraging results. The compound's mechanism involving covalent modification of proteins may lead to inhibition of cancer cell proliferation.
Activity | Description |
---|---|
Antimicrobial | Potential efficacy against bacterial pathogens |
Anticancer | Inhibition of cancer cell growth through protein modification |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study explored the compound's effectiveness against specific bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 10 µM, suggesting a dose-dependent response.
- Anticancer Activity : In vitro studies demonstrated that treatment with this compound resulted in a 50% reduction in cell viability in breast cancer cell lines at an EC50 value of approximately 15 µM. Further research is needed to elucidate the underlying mechanisms.
- Mechanistic Insights : Investigations into its interaction with DNA and proteins revealed that the compound could induce DNA damage, potentially leading to apoptosis in cancer cells. This was evidenced by increased levels of phosphorylated histone H2AX, a marker of DNA double-strand breaks.
Properties
Molecular Formula |
C10H11FO |
---|---|
Molecular Weight |
166.19 g/mol |
IUPAC Name |
2-[(2-fluoro-5-methylphenyl)methyl]oxirane |
InChI |
InChI=1S/C10H11FO/c1-7-2-3-10(11)8(4-7)5-9-6-12-9/h2-4,9H,5-6H2,1H3 |
InChI Key |
WAKNXFYRIBYLJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CC2CO2 |
Origin of Product |
United States |
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